molecular formula C12H12FN3 B6591687 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 1485111-64-5

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B6591687
CAS No.: 1485111-64-5
M. Wt: 217.24 g/mol
InChI Key: LKZDWSQCIGULEU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The 4-fluorophenyl substituent at the 2-position enhances its electronic and steric properties, making it a candidate for medicinal chemistry applications. This scaffold is part of a broader class of pyrazolo[4,3-c]pyridines, which are studied for their antiproliferative, kinase inhibitory, and anti-inflammatory activities .

Properties

IUPAC Name

2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDWSQCIGULEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a 4-fluorophenylhydrazine with a suitable ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of environmentally benign solvents are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[4,3-c]pyridine core allows diverse substitutions, enabling structure-activity relationship (SAR) studies. Below is a detailed comparison with key analogs:

Substitution Patterns and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 2-(4-Fluorophenyl) C₁₂H₁₂FN₃ 217.25 Fluorine enhances lipophilicity and metabolic stability
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride 2-Methyl C₇H₁₃Cl₂N₃ 210.10 Methyl group improves solubility; hydrochloride salt enhances bioavailability
5-(4-Nitrophenyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 2-(4-Fluorophenyl), 5-(4-Nitrophenyl) C₁₈H₁₅FN₄O₂ 338.34 Nitro group increases electron-withdrawing effects, potentially enhancing kinase binding
7-(4-Ethoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 2,6-Diphenyl, 7-(4-Ethoxyphenyl) C₂₆H₂₃N₃O 393.48 Bulky aryl groups enhance antiproliferative activity via PARP-1 cleavage
3-(5-Chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine 3-Sulfonamido, 2-Hydroxyethyl C₁₈H₂₀Cl₂N₄O₃S 443.34 Sulfonamide and hydroxyethyl groups improve solubility and kinase inhibition

Electronic and Steric Effects

  • Fluorine Substitution : The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.5) and resistance to oxidative metabolism, a feature shared with TNF-α inhibitors like FR133605 .
  • Nitro Groups : The 5-(4-nitrophenyl) analog (MW 338.34) demonstrates enhanced kinase inhibition due to electron-withdrawing effects, though it may reduce solubility .

Key Research Findings

  • Synthetic Accessibility : The pyrazolo[4,3-c]pyridine core is synthesized via iodine-mediated cyclization and Suzuki couplings, enabling rapid diversification .
  • Fluorescence Properties : Methoxyphenyl-substituted analogs (e.g., 7-(4-methoxyphenyl)-2,6-diphenyl derivatives) act as ratiometric pH sensors, expanding their utility in biochemical assays .
  • Crystallography : X-ray studies reveal that bulky substituents (e.g., chloronaphthalene) induce semi-chair conformations in the tetrahydro-pyridine ring, influencing binding geometry .

Biological Activity

2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and cardiology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action based on diverse research findings.

The compound is characterized by the following chemical formula:

PropertyValue
FormulaC₁₂H₁₂FN₃
CAS Number916423-52-4
Molecular Weight219.24 g/mol

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines.

Case Studies

  • Cell Line Testing : In vitro studies evaluated the compound's effects on human cancer cell lines such as MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic B myelomonocytic leukemia). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner (Table 1) .
    Cell LineIC50 (µM)Effect
    MCF-710Reduced proliferation
    K5628Induced apoptosis
    MV4-1112Inhibited growth
  • Mechanism of Action : The mechanism underlying its antiproliferative activity involves the induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators. Specifically, treatment with this compound led to increased levels of cleaved PARP and caspase-9, indicating activation of apoptotic pathways .

Pharmacological Potential

Beyond its anticancer properties, there is evidence suggesting that this compound may also act on potassium channels such as TASK-1 (KCNK3), which are implicated in cardiac arrhythmias. This suggests a dual therapeutic potential in both oncology and cardiology .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has shown that modifications at specific positions on the pyrazolo[4,3-c]pyridine ring can enhance or diminish biological activity. For instance:

  • Substituent Effects : Increasing the bulkiness of substituents at the 4-position generally reduces antiproliferative activity. Conversely, polar substituents at the 7-position have been associated with enhanced efficacy .

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